1-Nitrosopiperidin-2-one
Overview
Description
1-Nitrosopiperidin-2-one is a chemical compound with the molecular formula C5H10N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its nitrosating properties, which make it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosopiperidin-2-one can be synthesized through the nitrosation of piperidin-2-one. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain reaction conditions. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosopiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidin-2-one derivatives.
Scientific Research Applications
1-Nitrosopiperidin-2-one has been extensively studied in scientific research due to its ability to nitrosate a wide range of organic compounds. It has been used in the synthesis of various pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. Additionally, it has been used in the study of protein nitrosation, which is a post-translational modification that can affect the function of proteins. This research has important implications for understanding the role of nitrosation in various disease states.
Mechanism of Action
The mechanism of action of 1-nitrosopiperidin-2-one involves the transfer of a nitrosonium ion (NO+) to a nucleophile, resulting in the formation of a nitroso compound. This reaction is typically carried out in an acidic environment, which facilitates the formation of the nitrosonium ion. The nitroso compounds formed can then react with various organic compounds, leading to the formation of nitrosated products.
Comparison with Similar Compounds
1-Nitrosopiperidine: Similar in structure but lacks the carbonyl group present in 1-nitrosopiperidin-2-one.
N-Nitrosopiperidine: Another similar compound with nitrosating properties.
Uniqueness: this compound is unique due to the presence of both a nitroso group and a carbonyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
1-nitrosopiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-3-1-2-4-7(5)6-9/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRFSFJAXCRAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558260 | |
Record name | 1-Nitrosopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50550-65-7 | |
Record name | 1-Nitrosopiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.